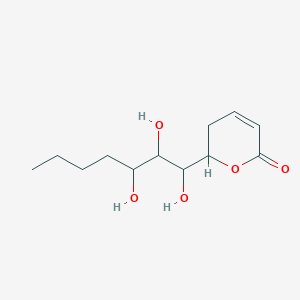
6-(1,2,3-Trihydroxyheptyl)-5,6-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,2,3-Trihydroxyheptyl)-5,6-dihydro-2H-pyran-2-one is a complex organic compound characterized by its unique structure, which includes a pyran ring and a heptyl chain with three hydroxyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2,3-Trihydroxyheptyl)-5,6-dihydro-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the use of starting materials such as heptanal and dihydropyran. The reaction proceeds through a series of steps including aldol condensation, reduction, and cyclization to form the desired pyranone structure. Specific reaction conditions such as temperature, pH, and the use of catalysts like acids or bases are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(1,2,3-Trihydroxyheptyl)-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The pyranone ring can be reduced to form dihydropyran derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted pyranones. These derivatives can have distinct chemical and biological properties .
Scientific Research Applications
6-(1,2,3-Trihydroxyheptyl)-5,6-dihydro-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1,2,3-Trihydroxyheptyl)-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyranone derivatives and hydroxylated heptyl compounds. Examples include:
- 5,6-Dihydro-2H-pyran-2-one
- 1,2,3-Trihydroxyheptane
- 6-Hydroxy-5,6-dihydro-2H-pyran-2-one
Uniqueness
What sets 6-(1,2,3-Trihydroxyheptyl)-5,6-dihydro-2H-pyran-2-one apart is its unique combination of a pyran ring and a tri-hydroxylated heptyl chain. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
112968-24-8 |
|---|---|
Molecular Formula |
C12H20O5 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
2-(1,2,3-trihydroxyheptyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H20O5/c1-2-3-5-8(13)11(15)12(16)9-6-4-7-10(14)17-9/h4,7-9,11-13,15-16H,2-3,5-6H2,1H3 |
InChI Key |
VNWNEIVQZJXANY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C(C1CC=CC(=O)O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















